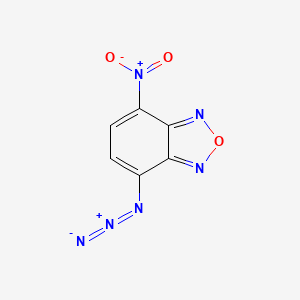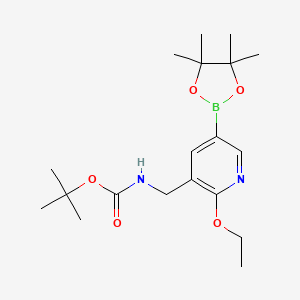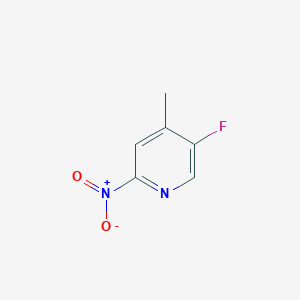
2,1,3-Benzoxadiazole, 4-azido-7-nitro-
Descripción general
Descripción
2,1,3-Benzoxadiazole, 4-azido-7-nitro- is a chemical compound known for its unique structural properties and reactivity It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in a fused ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,1,3-benzoxadiazole to introduce the nitro group, followed by the introduction of the azido group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- may involve large-scale nitration and azidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,1,3-Benzoxadiazole, 4-azido-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2,1,3-Benzoxadiazole, 4-amino-7-nitro-.
Substitution: Formation of various substituted benzoxadiazole derivatives.
Aplicaciones Científicas De Investigación
2,1,3-Benzoxadiazole, 4-azido-7-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,1,3-Benzoxadiazole, 4-azido-7-nitro- involves its interaction with specific molecular targets. The azido group can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules. The nitro group can participate in redox reactions, influencing cellular processes. These interactions can lead to the modulation of enzyme activity, disruption of cellular pathways, and induction of apoptosis in certain cell types.
Comparación Con Compuestos Similares
Similar Compounds
- 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-
- 2,1,3-Benzoxadiazole, 4-fluoro-7-nitro-
- 2,1,3-Benzoxadiazole, 4-amino-7-nitro-
Uniqueness
2,1,3-Benzoxadiazole, 4-azido-7-nitro- is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and potential applications. The azido group allows for photoactivation and the generation of reactive intermediates, while the nitro group provides redox activity. This combination makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
7-azido-4-nitro-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N6O3/c7-11-8-3-1-2-4(12(13)14)6-5(3)9-15-10-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRIQOMTFNRORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731211 | |
| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-90-3 | |
| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azido-7-nitro-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)




![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)





![N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B6323139.png)
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

